Computed Lipophilicity (XLogP3‑AA) of 2‑Fluoro‑4‑(2‑methylbutan‑2‑yl)aniline Versus the tert‑Butyl Analog
The computed partition coefficient (XLogP3‑AA) for 2‑fluoro‑4‑(2‑methylbutan‑2‑yl)aniline is 3.6, reflecting the lipophilic contribution of the tert‑pentyl group and the electron‑withdrawing effect of ortho‑fluorine [1]. In contrast, the direct homolog 4‑tert‑butyl‑2‑fluoroaniline exhibits an XLogP of 3.0 . This 0.6‑unit difference corresponds to approximately a four‑fold shift in octanol/water partitioning and has practical consequences for membrane permeability and solubility in both lead‑optimization programs and purification protocols.
| Evidence Dimension | XLogP3‑AA (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 4‑tert‑Butyl‑2‑fluoroaniline (XLogP = 3.0) |
| Quantified Difference | ΔXLogP = 0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) [1] and chem960.com |
Why This Matters
A ΔXLogP of 0.6 predicts a meaningful difference in membrane permeation and organic‑phase extractability, directly influencing screening assay design and synthetic work‑up choices.
- [1] PubChem. (2024). Compound Summary for CID 23069447, 2‑Fluoro‑4‑(2‑methylbutan‑2‑yl)aniline. National Library of Medicine. View Source
